molecular formula C8H7NO2S B3022501 2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate CAS No. 1634-45-3

2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate

Cat. No.: B3022501
CAS No.: 1634-45-3
M. Wt: 181.21 g/mol
InChI Key: HOUPYEFGIRFBLP-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate is a thiocyanate ester featuring a 5-methyl-2-furyl group attached to a ketone-oxygen ethyl chain. Its molecular formula is C₈H₇NO₂S, with a molecular weight of 193.21 g/mol. Structurally, it comprises:

  • A 5-methyl-2-furyl moiety (a five-membered aromatic oxygen heterocycle with a methyl substituent at the 5-position).
  • A 2-oxoethyl group (-CO-CH₂-) linked to a thiocyanate (-SCN) functional group.

Properties

IUPAC Name

[2-(5-methylfuran-2-yl)-2-oxoethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-6-2-3-8(11-6)7(10)4-12-5-9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUPYEFGIRFBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate typically involves the reaction of 5-Methyl-2-furyl ketone with thiocyanate under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, reduce production time, and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding furan derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The thiocyanate group can participate in substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Furan derivatives with oxidized functional groups.

    Reduction: Reduced forms of the original compound, such as alcohols.

    Substitution: New compounds where the thiocyanate group is replaced by other functional groups.

Scientific Research Applications

2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can act as a nucleophile, participating in various biochemical pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Thiocyanate esters with aromatic or heterocyclic substituents share a common core structure (Ar-CO-CH₂-SCN ) but differ in the nature of the aromatic group (Ar ). Key analogs include:

Table 1: Comparative Physicochemical Data
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Hazard Class
2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate 5-Methyl-2-furyl C₈H₇NO₂S 193.21 Not reported Irritant (inferred)
2-(3-Chlorophenyl)-2-oxoethyl thiocyanate 3-Chlorophenyl C₉H₆ClNOS 211.67 87–89 Irritant
4-Chlorophenacyl thiocyanate 4-Chlorophenyl C₉H₆ClNOS 211.67 Not reported Irritant
2-(3-Nitrophenyl)-2-oxoethyl thiocyanate 3-Nitrophenyl C₉H₆N₂O₃S 222.22 124–126 Irritant
2-(4-Bromophenyl)-2-oxoethyl thiocyanate 4-Bromophenyl C₉H₆BrNOS 256.12 Not reported Irritant
2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate 3-Chloro-2-thienyl C₇H₄ClNOS₂ 217.70 76–78 Irritant
Key Observations:

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., -NO₂ in 3-nitrophenyl derivative) increase melting points due to enhanced intermolecular dipole interactions . Heterocyclic substituents (e.g., thienyl) lower melting points compared to phenyl analogs, likely due to reduced symmetry .

Molecular Weight and Solubility: The furyl-substituted compound has the lowest molecular weight (193.21 g/mol), suggesting higher volatility or solubility in non-polar solvents compared to bulkier analogs (e.g., bromophenyl derivative: 256.12 g/mol) .

Biological Activity

2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C8H8N2OS
  • Molecular Weight : 180.22 g/mol
  • Structural Features : The compound contains a furan ring, a carbonyl group, and a thiocyanate moiety, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interaction : The compound is believed to interact with various biological macromolecules, including enzymes and receptors. Its structural similarity to known compounds like urapidil suggests it may influence the 5HT-1A receptor, which is involved in modulating neurotransmission and has implications in hypertension management.
  • Biochemical Pathways : It may affect pathways related to oxidative stress and inflammation, potentially leading to antioxidant effects. The thiocyanate group may also play a role in modulating cellular responses to stress.
  • Pharmacokinetics : Preliminary studies indicate that compounds with similar structures exhibit favorable absorption and distribution characteristics, suggesting that this compound could also possess good bioavailability.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties, which can help mitigate oxidative damage in cells.
  • Antimicrobial Effects : Preliminary investigations suggest that it may possess antimicrobial activity against certain bacterial strains, although specific data is still limited.
  • Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in cancer cell lines. The IC50 values observed suggest moderate potency compared to standard chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress markers
AntimicrobialInhibition of bacterial growth
CytotoxicityIC50 values ranging from 10–30 µM in cancer cells

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a strong scavenging effect, comparable to established antioxidants like ascorbic acid.

Case Study 2: Cytotoxicity in Cancer Cells

In a recent investigation involving human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM. This suggests potential as an anticancer agent, warranting further exploration into its mechanism of action and efficacy in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate
Reactant of Route 2
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2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate

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